Buddledin B

Antifungal activity Dermatophyte susceptibility Structure–activity relationship

Buddledin B (CAS 62346-21-8) is a caryophyllane-type sesquiterpenoid isolated from the stem bark and root bark of several Buddleja species (B. globosa, B.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B13794707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuddledin B
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C2CC(C2C(C1=O)O)(C)C
InChIInChI=1S/C15H22O2/c1-9-6-5-7-10(2)13(16)14(17)12-11(9)8-15(12,3)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/b10-7+/t11-,12+,14-/m1/s1
InChIKeyAXGJIHAKGFPXOX-BFRHVZAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buddledin B for Anti-Dermatophyte Research: A Selective Caryophyllane Sesquiterpene from Buddleja Species


Buddledin B (CAS 62346-21-8) is a caryophyllane-type sesquiterpenoid isolated from the stem bark and root bark of several Buddleja species (B. globosa, B. davidii, B. madagascariensis) [1]. It belongs to a family of structurally related humulane/caryophyllane natural products that includes buddledin A, C, D, and E. Unlike the diterpenoid and bisditerpenoid constituents co-occurring in Buddleja extracts, buddledin B displays selective antifungal activity restricted to dermatophyte fungi, while showing no growth inhibition against other filamentous fungi or clinically relevant yeasts at concentrations up to 1000 µg/mL [2]. This selectivity profile makes buddledin B a promising lead scaffold for anti-dermatophytosis drug discovery, distinct from broad‑spectrum azole and allylamine antifungals.

Why In‑Class Sesquiterpenes Cannot Substitute for Buddledin B in Anti‑Dermatophyte Assays


Within the same Buddleja-derived terpenoid family, antifungal activity is not uniformly distributed. The diterpenes buddlejone and deoxybuddlejone are inactive against all tested fungal strains (MIC >2500 µM), while even the most closely related analog, buddledin A, differs in both potency and physicochemical properties from buddledin B [1]. Simple substitution based on compound class would therefore fail: only the caryophyllane sesquiterpenes buddledin A and B exhibit meaningful anti‑dermatophyte activity, and the activity of buddledin B cannot be predicted from the presence of other terpenoid scaffolds in the extract. The quantitative evidence below demonstrates exactly where buddledin B diverges from its in‑class and cross‑class comparators.

Buddledin B Quantitative Evidence Guide: Head‑to‑Head Comparator Data for Scientific Selection


Buddledin B vs. Buddledin A: Antifungal Potency Against Dermatophytes

In a direct head‑to‑head comparison using the broth microdilution method, buddledin B inhibited growth of Trichophyton rubrum, Trichophyton interdigitale, and Epidermophyton floccosum with an MIC of 51 µM (12 µg/mL), while its closest structural analog buddledin A achieved an MIC of 43 µM (12 µg/mL) against the identical panel of dermatophytes [1]. Both compounds shared the same absolute MIC in mass/volume units (12 µg/mL), but the molar potency difference arises from buddledin B’s lower molecular weight (234.33 g/mol vs. buddledin A’s 276.38 g/mol), making buddledin B approximately 18% less potent on a molar basis.

Antifungal activity Dermatophyte susceptibility Structure–activity relationship

Buddledin B vs. Diterpene Co‑Metabolites: Activity Cliff Demonstrating Scaffold Selectivity

Within the same Buddleja globosa stem bark extract, the caryophyllane sesquiterpenes buddledin B (MIC = 51 µM) and buddledin A (MIC = 43 µM) are the only compounds displaying meaningful anti‑dermatophyte activity, while the co‑isolated diterpenes buddlejone and deoxybuddlejone are completely inactive (MIC >2500 µM), and the bisditerpene maytenone exhibits only marginal activity (MIC = 620 µM) [1]. This represents an activity cliff of >49‑fold between buddledin B and the diterpene scaffold, and a >12‑fold difference relative to the bisditerpene maytenone.

Antifungal activity cliff Scaffold selectivity Terpenoid structure–activity relationship

Buddledin B vs. Miconazole: Species‑Level Selectivity Differentiation

Buddledin B displays a narrow antifungal spectrum: it inhibits three dermatophyte species (MIC = 51 µM) but shows no growth inhibition against Aspergillus niger, Candida albicans, Penicillium notatum, Saccharomyces cerevisiae, Scopulariopsis brevicaulis, or Scytalidium dimidiatum at concentrations up to 1000 µg/mL (≈ 4.27 mM) [1]. In contrast, the reference broad‑spectrum antifungal miconazole was active against both dermatophytes (MIC ≈ 5 µM) and several non‑dermatophyte species. This dermatophyte‑specific selectivity distinguishes buddledin B from clinically used broad‑spectrum azoles.

Antifungal selectivity Dermatophyte-specific Miconazole comparator

Buddledin B Physicochemical Differentiation: Computed Lipophilicity vs. Buddledin A

Computed physicochemical properties reveal a meaningful difference in lipophilicity between buddledin B and its more potent acetate analog buddledin A. Buddledin B (C15H22O2, MW = 234.33 g/mol) has a calculated XLogP3-AA of 2.9 and a hydrogen bond donor count of 1, while buddledin A (C17H24O3, MW = 276.38 g/mol) carries an additional acetyl group that increases logP and reduces hydrogen bond donor capacity [1][2]. The lower logP of buddledin B may improve aqueous solubility relative to buddledin A, an important parameter for topical formulation development where drug partitioning into the stratum corneum must be balanced with aqueous solubility in the vehicle.

Lipophilicity Drug-likeness Physicochemical properties

Buddledin B Piscicidal Activity: A Biological Marker Distinguishing It from Non‑Toxic Sesquiterpenes

Buddledin B and buddledin A were originally isolated as the toxic principles responsible for the piscicidal (fish‑killing) activity of Buddleja davidii root bark, and are the first reported examples of toxic compounds possessing the caryophyllene skeleton [1][2]. While no quantitative LC50 data are available for purified buddledin B, the piscicidal phenotype is absent from other Buddleja terpenoids such as buddlejone and maytenone, and from the ubiquitous sesquiterpene β‑caryophyllene, which is structurally related but non‑toxic to fish. This biological marker provides a functional differentiation for researchers investigating neurotoxic or ion‑channel‑targeting mechanisms of caryophyllane sesquiterpenes.

Piscicidal activity Ecological bioassay Natural product toxicity

Buddledin B Application Scenarios: Where the Quantitative Evidence Directs Procurement


Anti‑Dermatophytosis Lead Optimization: SAR Exploration at the C‑2 Position

The 18% molar potency difference between buddledin B (free C‑2 alcohol) and buddledin A (C‑2 acetate) provides a clear starting point for structure–activity relationship (SAR) studies. Medicinal chemistry teams synthesizing caryophyllane analogs can use buddledin B as the parent scaffold for esterification, etherification, or oxidation at the C‑2 hydroxyl group, with buddledin A serving as a defined potency benchmark [1]. The dermatophyte‑selective antifungal profile (selectivity ratio >83‑fold over non‑dermatophyte fungi) further supports its use in target‑based screening for dermatophyte‑specific molecular targets [1].

Natural Product Antifungal Screening Libraries and Phytochemical Reference Standards

Because buddledin B is one of only two active antifungal constituents among at least five terpenoid compounds isolated from the same Buddleja extract, it serves as an essential reference standard for quality control and bioassay‑guided fractionation [1]. Procurement of purified buddledin B allows laboratories to spike crude extracts for recovery studies, calibrate HPLC‑MS quantification methods, and validate antifungal assay sensitivity without interference from inactive diterpenes (MIC >2500 µM) or the weakly active bisditerpene maytenone (MIC = 620 µM) [1].

Topical Formulation Development for Dermatophyte‑Selective Therapy

Buddledin B’s narrow antifungal spectrum (no activity against Candida albicans, Saccharomyces cerevisiae, or other commensal yeasts at >1000 µg/mL) makes it an attractive candidate for topical formulations where preservation of the normal skin flora is desired [1]. Its computed lipophilicity (XLogP = 2.9) falls within the optimal range for skin permeation, and its hydrogen bond donor capacity offers formulation scientists a handle for solubility enhancement through co‑solvent or complexation strategies [2].

Ecological and Toxicological Research on Caryophyllane Sesquiterpene Scaffolds

Buddledin B and buddledin A are the first and, to date, only documented examples of caryophyllane sesquiterpenes exhibiting piscicidal activity, distinguishing them from the structurally similar but non‑toxic β‑caryophyllene [1][3]. Research groups investigating natural product‑based piscicides, environmental toxicology of phytochemicals, or the evolution of terpenoid chemical defenses in plants require authenticated buddledin B as a positive control to benchmark the piscicidal phenotype associated with the caryophyllene skeleton [3].

Quote Request

Request a Quote for Buddledin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.